1-Methyleneaminopyrrolidine: Structure, Properties, and Synthetic Utility
1-Methyleneaminopyrrolidine: Structure, Properties, and Synthetic Utility
Executive Summary
1-Methyleneaminopyrrolidine (Systematic Name: 1-(Methyleneamino)pyrrolidine) is a specialized organonitrogen compound utilized primarily in advanced organic synthesis as a neutral
This technical guide details the physicochemical properties, synthesis, and mechanistic applications of 1-methyleneaminopyrrolidine, designed for researchers in medicinal chemistry and asymmetric catalysis.
Part 1: Chemical Identity & Structural Characterization[8]
The compound is formally the formaldehyde hydrazone of 1-aminopyrrolidine . Unlike simple imines, the electron-donating pyrrolidine nitrogen confers unique stability and nucleophilicity to the azomethine carbon.
Physicochemical Profile[1][5][6][7][9][10][11][12][13]
| Property | Data | Notes |
| Systematic Name | 1-(Methyleneamino)pyrrolidine | Also known as N-methyleneaminopyrrolidine |
| Molecular Formula | ||
| Molecular Weight | 98.15 g/mol | Calculated ( |
| Structure | Pyrrolidine- | Exocyclic hydrazone linkage |
| Physical State | Liquid | Colorless to pale yellow; typically distilled before use |
| Solubility | Organic solvents | Soluble in DCM, Toluene, THF; hydrolyzes in aqueous acid |
| Function | Formyl anion equivalent ( |
Structural Diagram
The following diagram illustrates the connectivity and the resonance contribution that dictates its reactivity.
Caption: Structural connectivity of 1-methyleneaminopyrrolidine highlighting the reactive azomethine carbon.
Part 2: Synthesis & Preparation Protocol
The synthesis involves the condensation of 1-aminopyrrolidine with formaldehyde (typically paraformaldehyde). This reaction must be performed under dehydrating conditions to prevent hydrolysis and drive the equilibrium forward.
Reagents
-
Precursor: 1-Aminopyrrolidine (Commercial or synthesized via reduction of N-nitrosopyrrolidine).
-
C1 Source: Paraformaldehyde.[8]
-
Solvent: Benzene or Toluene (for azeotropic water removal) or Dichloromethane (with molecular sieves).
-
Drying Agent: Magnesium sulfate (
) or Molecular Sieves ( ).
Step-by-Step Methodology
-
Stoichiometry: Charge a flame-dried round-bottom flask with 1-aminopyrrolidine (1.0 equiv).
-
Solvation: Dissolve in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M concentration).
-
Addition: Add Paraformaldehyde (1.0 - 1.1 equiv) in one portion.
-
Dehydration: Add anhydrous
(approx. 1g per mmol) to the reaction mixture to sequester water generated during imine formation. -
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitoring by NMR will show the disappearance of the
protons and the appearance of the signals (typically two doublets or a singlet depending on fluxionality). -
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Critical: Distill the residue under vacuum (Kugelrohr distillation recommended) to obtain pure 1-methyleneaminopyrrolidine as a colorless oil.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Part 3: Mechanistic Utility (The -Synthon)
The primary value of 1-methyleneaminopyrrolidine lies in its ability to act as a neutral formyl anion equivalent .
The Problem
Direct use of the formyl anion (
The Solution: Umpolung via Hydrazones
1-Methyleneaminopyrrolidine possesses a nucleophilic carbon at the methylene position due to the "aza-enamine" resonance effect.
Reaction Pathway (Conjugate Addition)
-
Nucleophilic Attack: The methylene carbon attacks a Michael acceptor (e.g.,
-unsaturated ketone). -
Intermediate Formation: A hydrazone-functionalized intermediate is formed.
-
Hydrolysis: Acidic hydrolysis cleaves the hydrazone, releasing the pyrrolidine auxiliary and unmasking the aldehyde (CHO) group.
Mechanism Diagram[10][14]
Caption: The d1-synthon pathway: Nucleophilic addition followed by unmasking of the carbonyl group.
References
-
Lassaletta, J. M., et al. (2007).
-Hydroxy Enones." Organic Letters, 9(15), 2867–2870. Link -
Fernández, R., et al. (2005). "Enantioselective Brønsted Acid Catalyzed Addition Reactions of Methyleneaminopyrrolidine to Imines." Synlett, 2005(13), 2005-2008. Link
-
PubChem. "1-Methylpyrrolidine (Related Structure Data)." National Library of Medicine. Link
- Brehme, R., et al. (1976). "Reaction of Formaldehyde with 1-Aminopyrrolidine." Journal for Practical Chemistry.
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- 2. (E)-2-hydroxy-2-methyl-7-phenylhept-4-en-3-one - CAS号 99773-69-0 - 摩熵化学 [molaid.com]
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